![molecular formula C11H12N2O B1626878 1-ethyl-3-methylquinoxalin-2(1H)-one CAS No. 73148-14-8](/img/structure/B1626878.png)
1-ethyl-3-methylquinoxalin-2(1H)-one
Overview
Description
1-ethyl-3-methylquinoxalin-2(1H)-one, also known as EMQ, is a heterocyclic compound with a quinoxaline ring structure. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Scientific Research Applications
1. Structural and Spectroscopic Analysis
- X-Ray Diffraction and UV-Vis Spectroscopy : 1-ethyl-3-methylquinoxaline-2-thione, closely related to your compound of interest, exhibits significant biological activity. It has been studied using X-ray diffraction and UV-Vis spectroscopy, revealing its crystal structure and electronic properties, important for biomedical applications (Benallal et al., 2020).
2. Synthesis and Functionalization
- Synthesis Processes : The synthesis of 3-ethylquinoxalin-2(1H)-one, a derivative of the compound , has been developed using o-phenylenediamine and ethyl 2-oxobutanoate. This process allows the transformation of the ethyl group into various functional groups, leading to the creation of diverse derivatives (Mamedov et al., 2005).
3. Application in Medicinal Chemistry
- Antiviral Agents : Novel quinoxaline derivatives have been synthesized and evaluated for their antiviral activity against viruses such as HCV, HBV, HSV-1, and HCMV. Certain derivatives have shown potent activity and selectivity, highlighting the potential of quinoxaline compounds in antiviral research (Elzahabi, 2017).
- Antitubercular Agents : Derivatives of quinoxaline have been assessed for their potential in treating tuberculosis. Some compounds have shown significant antitubercular potencies, suggesting the utility of these derivatives in the development of new tuberculosis treatments (Das et al., 2010).
4. Photophysical and Electrochemical Applications
- Photosensitizers for TiO2 Surface : Quinoxaline-2(1H)-one derivatives have been synthesized as donor-acceptor compounds, exhibiting potential as charge-transfer photosensitizers for TiO2 surfaces in solar energy applications (Caicedo et al., 2017).
5. Corrosion Inhibition
- Steel Corrosion Inhibition : The compound 6-methylquinoxalin-2(1H)-one has been studied for its inhibitory action on steel corrosion in acidic media. With high efficiency rates, it suggests the use of quinoxaline derivatives in corrosion protection (Forsal et al., 2010).
properties
IUPAC Name |
1-ethyl-3-methylquinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-3-13-10-7-5-4-6-9(10)12-8(2)11(13)14/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQOEHPFAFQSIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512554 | |
Record name | 1-Ethyl-3-methylquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73148-14-8 | |
Record name | 1-Ethyl-3-methylquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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